molecular formula C10H18N2O2 B12927978 N-(3-Aminocyclobutyl)-N-(cyclopropylmethyl)glycine

N-(3-Aminocyclobutyl)-N-(cyclopropylmethyl)glycine

Cat. No.: B12927978
M. Wt: 198.26 g/mol
InChI Key: JUBUJYJOESSISX-UHFFFAOYSA-N
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Description

N-(3-Aminocyclobutyl)-N-(cyclopropylmethyl)glycine is a glycine derivative featuring two distinct substituents: a 3-aminocyclobutyl group and a cyclopropylmethyl moiety. Glycine derivatives are often explored for their bioactivity, solubility profiles, and metabolic stability, influenced by substituent groups .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2-[(3-aminocyclobutyl)-(cyclopropylmethyl)amino]acetic acid

InChI

InChI=1S/C10H18N2O2/c11-8-3-9(4-8)12(6-10(13)14)5-7-1-2-7/h7-9H,1-6,11H2,(H,13,14)

InChI Key

JUBUJYJOESSISX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(CC(=O)O)C2CC(C2)N

Origin of Product

United States

Biological Activity

N-(3-Aminocyclobutyl)-N-(cyclopropylmethyl)glycine (ACG) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H16N2O2
  • Molecular Weight : 184.25 g/mol
  • IUPAC Name : this compound

ACG functions primarily as an agonist at certain neurotransmitter receptors, particularly the glutamate receptors . Its structural properties allow it to mimic natural ligands, facilitating signal transduction pathways that are crucial for neuronal communication.

Neuropharmacological Effects

Research indicates that ACG exhibits significant neuropharmacological effects, particularly in modulating synaptic transmission. It has been shown to enhance synaptic plasticity, which is vital for learning and memory processes.

  • Synaptic Plasticity : ACG enhances long-term potentiation (LTP) in hippocampal slices, suggesting its role in learning and memory enhancement.
  • Neuroprotective Properties : Studies have indicated that ACG can protect neurons from excitotoxicity induced by excessive glutamate, potentially offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies have explored the antimicrobial properties of ACG. It has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

  • Neuroprotection in Animal Models : In a study involving mice models of Alzheimer's disease, ACG administration resulted in reduced amyloid-beta plaque accumulation and improved cognitive function compared to control groups.
  • Antibacterial Efficacy : ACG was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.

Data Summary

PropertyValue
Molecular Weight184.25 g/mol
Synaptic PlasticityEnhanced LTP
Neuroprotective EffectsReduced excitotoxicity
Antimicrobial ActivityEffective against S. aureus and E. coli

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s 3-aminocyclobutyl and cyclopropylmethyl groups distinguish it from other glycine derivatives. Key comparisons include:

(a) N-(3-Aminobenzoyl)glycine ()
  • Molecular Formula : C₉H₁₀N₂O₃ vs. C₁₀H₁₇N₂O₂ (target).
  • Substituents: A planar 3-aminobenzoyl group in N-(3-Aminobenzoyl)glycine confers higher polarity due to the aromatic ring, whereas the target’s cyclobutyl and cyclopropyl groups introduce steric bulk and lipophilicity.
  • Implications : The benzoyl group may enhance water solubility, while the target’s alicyclic substituents could improve membrane permeability and metabolic stability .
(b) Profluralin ()
  • Structure : N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)benzenamine.
  • Comparison : Profluralin’s cyclopropylmethyl group is utilized in agrochemicals for its stability and lipophilicity. The target compound’s cyclopropylmethyl moiety may similarly enhance resistance to enzymatic degradation, though its glycine backbone could shift applications toward pharmaceuticals .
(a) Fluorinated Heterocyclic Compounds ()
  • Key Reaction : Cyclopropylmethyl groups are incorporated via nucleophilic substitution or coupling reactions, as seen in the synthesis of N-(cyclopropylmethyl)-containing intermediates (e.g., 85–95% yields for fluorinated benzamides).
  • Comparison: The target compound’s synthesis likely involves similar glycine coupling strategies, though yields may vary due to steric hindrance from the aminocyclobutyl group .
(b) N-(3-Acyloxyacyl)glycines ()
  • Synthesis : Glycine t-butyl esters are coupled with acyloxyacyl groups under standard conditions.
  • Divergence: The target’s aminocyclobutyl group may require specialized coupling agents (e.g., HATU or DCC) to overcome steric challenges, unlike linear acyloxyacyl derivatives .

Analytical and Characterization Techniques

  • NMR and TLC : Used universally for confirming cyclopropylmethyl-containing compounds ().
  • Mass Spectrometry: Critical for distinguishing the target’s molecular ion (C₁₀H₁₇N₂O₂, theoretical m/z 215.13) from analogs like N-(3-Aminobenzoyl)glycine (m/z 194.07) .

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